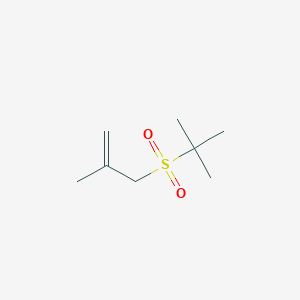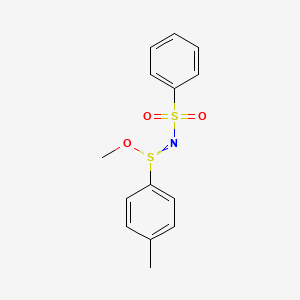
Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate is an organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate typically involves the reaction of benzenesulfonyl chloride with a suitable amine under controlled conditions. One common method involves the use of sodium methoxide in methanol as a base to facilitate the reaction . The reaction is carried out at a temperature range of 25-35°C for about 30 minutes, followed by neutralization and filtration to obtain the desired product.
Analyse Chemischer Reaktionen
Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones . The specific pathways involved depend on the nature of the target molecules and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate can be compared with other similar compounds such as benzenesulfonamide and methyl benzenesulfonate These compounds share similar structural features but differ in their chemical reactivity and applications For example, benzenesulfonamide is primarily used as an antimicrobial agent, while methyl benzenesulfonate is used in organic synthesis as a methylating agent
Eigenschaften
CAS-Nummer |
106119-14-6 |
|---|---|
Molekularformel |
C14H15NO3S2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N-[methoxy-(4-methylphenyl)-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S2/c1-12-8-10-13(11-9-12)19(18-2)15-20(16,17)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI-Schlüssel |
YQCHGICUKMVQLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




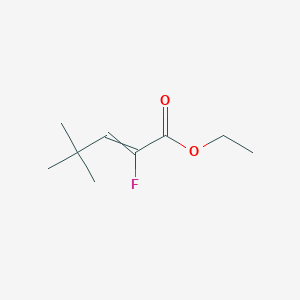

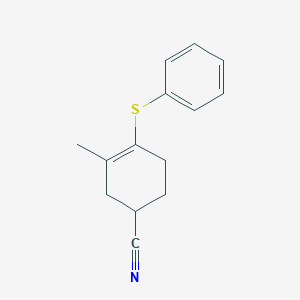
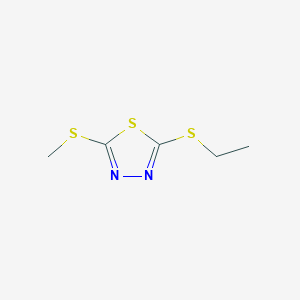
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
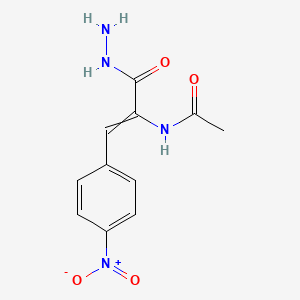
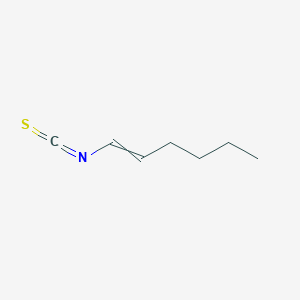
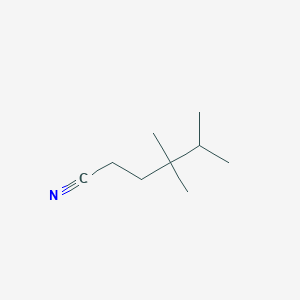
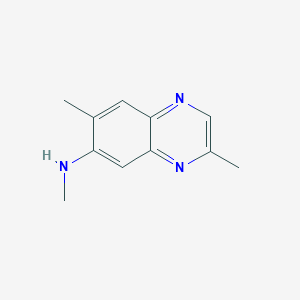
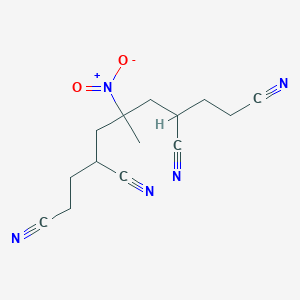
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
